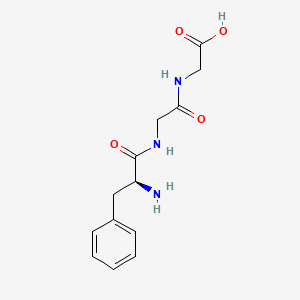

Phe-Gly-Gly

Description

Overview of Phe-Gly-Gly in Academic Contexts

Phenylalanyl-glycyl-glycine, abbreviated as this compound, is a tripeptide composed of one L-phenylalanine amino acid residue and two glycine (B1666218) residues. echemi.com It is recognized as a metabolite and serves as a fundamental building block in various biochemical studies. echemi.com In academic and research settings, this compound is frequently utilized as a model peptide for investigating structural conformations, molecular interactions, and the fundamental properties of peptides.

Table 1: Physical and Chemical Properties of Phenylalanylglycylglycine (this compound)

| Property | Value | Source |

|---|---|---|

| CAS Number | 23576-42-3 | echemi.com |

| Molecular Formula | C13H17N3O4 | echemi.com |

| Molecular Weight | 279.29 g/mol | echemi.com |

| Appearance | White powder | echemi.com |

| Melting Point | 235-236 °C (decomposition) | echemi.com |

| Density | 1.296 g/cm³ | echemi.com |

| Topological Polar Surface Area (TPSA) | 122 Ų | echemi.com |

| Hydrogen Bond Donor Count | 4 | echemi.com |

| Hydrogen Bond Acceptor Count | 5 | echemi.com |

| IUPAC Name | 2-[[2-[[(2S)-2-Amino-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | suprabank.org |

Significance of Tripeptides in Biochemical Research

Tripeptides, molecules consisting of three amino acids linked by two peptide bonds, represent a significant class of compounds in biochemistry. numberanalytics.comwikipedia.org Their importance lies in their vast structural diversity and wide range of biological functions. With the 20 common proteinogenic amino acids, 8,000 different tripeptide combinations are possible. bachem.com This diversity allows them to participate in numerous physiological processes.

Key functions and areas of significance for tripeptides include:

Cellular Signaling and Regulation : Tripeptides can act as signaling molecules, transmitting information between cells. numberanalytics.com A prominent example is Thyrotropin-Releasing Hormone (TRH), a tripeptide that plays a critical role in regulating thyroid function. numberanalytics.combachem.com

Protein Structure and Stability : Certain tripeptide sequences are integral to the structure of larger proteins. For instance, the Gly-Pro-Hyp sequence is crucial for the stability of collagen. numberanalytics.com

Antioxidant and Protective Roles : The tripeptide glutathione (B108866) (γ-L-Glutamyl-L-cysteinylglycine) is a vital antioxidant in most forms of life, protecting cells from oxidative damage. wikipedia.orgtaylorandfrancis.com

Nutritional Uptake : As products of protein digestion, di- and tripeptides are absorbed from the small intestine into cells via specific transporter proteins, primarily PepT1. bachem.com

Therapeutic and Cosmetic Applications : Due to their low molecular weight, potential for oral administration, and specific biological activities, tripeptides are attractive candidates for drug development and as active ingredients in anti-aging cosmetic products. bachem.com

Historical Perspective of this compound Studies

The study of this compound can be traced back to fundamental research in peptide chemistry. An early and notable investigation into its specific properties was published in 1976, where researchers used proton nuclear magnetic resonance (1H-NMR) to analyze the peptide's conformational dependence on pH. nih.gov This study demonstrated that this compound exists in at least two, and possibly three, distinct conformational zones depending on the pH of its environment, providing foundational knowledge about its structural flexibility in solution. nih.gov

Over the decades, research has evolved from basic characterization to more complex applications. This compound and its isomers have been used in computational studies to model and understand how amino acid sequence dictates peptide stability. longdom.org For example, molecular dynamics simulations have shown that the orientation of the aromatic group in the C-terminal position, as in Gly-Phe-Phe, can increase stability compared to when the same residue is in the N-terminal position. longdom.org More recent studies have incorporated this compound into research on molecular recognition, examining its binding to synthetic host molecules, which is crucial for the development of sensors and targeted molecular systems. trinity.eduresearchgate.net It has also been identified as part of a preferred recognition sequence (Phe/Gly-Gly-Gly-Arg-Gly-Gly-Gly/Phe) for protein arginine methyltransferase, an enzyme involved in RNA binding protein function, indicating its relevance has expanded from a simple peptide model to a key motif in complex biological recognition events. acs.org

Table 2: Examples of Research Studies Involving this compound

| Year | Research Focus | Key Finding | Reference |

|---|---|---|---|

| 1976 | Conformational Analysis | This compound displays at least two distinct conformational zones that are dependent on pH. | nih.gov |

| 2007 | Protein Methylation | A sequence motif containing Phe/Gly-Gly-Gly-Arg-Gly-Gly-Gly/Phe is a preferred recognition site for a nuclear protein arginine methyltransferase. | acs.org |

| 2011 | Molecular Recognition | This compound binds to the synthetic receptor cucurbit nih.govuril (Q7) with a dissociation constant (Kd) of 0.31 μM. | trinity.edu |

| 2013 | Computational Chemistry | Molecular dynamics simulations were used to study the conformational stability of this compound and its isomers. | longdom.org |

| 2021 | Fibrillization Motifs | Phe-Gly motifs were identified as being relevant in creating the fibril core of certain aggregating proteins. | nih.gov |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Phenylalanyl-glycyl-glycine (this compound) |

| Phenylalanine |

| Glycine |

| Glycyl-Phenylalanyl-Phenylalanine (Gly-Phe-Phe) |

| Phenylalanyl-Phenylalanyl-Glycine (Phe-Phe-Gly) |

| Glutathione (γ-L-Glutamyl-L-cysteinylglycine) |

| Thyrotropin-Releasing Hormone (TRH) |

| Proline |

| Hydroxyproline |

| Arginine |

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c14-10(6-9-4-2-1-3-5-9)13(20)16-7-11(17)15-8-12(18)19/h1-5,10H,6-8,14H2,(H,15,17)(H,16,20)(H,18,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXPHWZXEXNDIW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178213 | |

| Record name | Phenylalanyl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23576-42-3 | |

| Record name | Phenylalanylglycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23576-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanyl-glycyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023576423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanyl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of Phe Gly Gly

Peptide Synthesis Methodologies for Phe-Gly-Gly

The creation of the peptide bonds in this compound can be achieved through several established methods, each with its own set of advantages and specific applications. These include solid-phase, solution-phase, and continuous-flow techniques.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for producing peptides like this compound. vaia.com This technique involves sequentially adding protected amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. vaia.combachem.com The process begins with the attachment of the C-terminal amino acid, glycine (B1666218), to the solid support. Subsequently, the protecting group on the amino terminus is removed, and the next amino acid, another glycine, is coupled. This cycle of deprotection and coupling is repeated with phenylalanine to complete the tripeptide sequence. vaia.com

Two primary chemical strategies are employed in SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. ub.eduresearchgate.net The Fmoc strategy is often preferred due to its use of a mild base for the removal of the protecting group, which can help prevent side reactions. google.com In contrast, the Boc strategy requires strong acids for deprotection. ub.edugoogle.com The choice between these strategies can be crucial, especially when dealing with sensitive peptide sequences. For instance, the p-nitrobenzyloxycarbonyl (pNZ) protecting group has been explored as an alternative in Fmoc-based SPPS to minimize side reactions like diketopiperazine formation. ub.edu

Key reagents in SPPS include coupling agents like N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt), which facilitate the formation of the amide bond between amino acids. After the synthesis is complete, the peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA). google.comrsc.org

Table 1: Comparison of SPPS Strategies for Peptide Synthesis

| Feature | Boc Chemistry | Fmoc Chemistry |

|---|---|---|

| Nα-Protecting Group | tert-butyloxycarbonyl | 9-fluorenylmethyloxycarbonyl |

| Deprotection Reagent | Strong acid (e.g., TFA) ub.edugoogle.com | Mild base (e.g., Piperidine) google.com |

| Cleavage from Resin | Strong acid (e.g., HF) google.com | Strong acid (e.g., TFA) rsc.org |

| Advantages | Historically significant, suitable for certain applications. researchgate.net | Milder deprotection conditions, reduces acid-catalyzed side reactions. ub.edugoogle.com |

| Disadvantages | Harsh acidic conditions can degrade sensitive peptides. google.com | Potential for side reactions like diketopiperazine formation. ub.edu |

Solution-Phase Synthesis Approaches

Solution-phase synthesis, also known as liquid-phase peptide synthesis (LPPS), represents a more traditional approach where the peptide is synthesized while dissolved in a solvent. pageplace.demdpi.com This method can be advantageous for the large-scale production of shorter peptides like this compound and is generally more cost-effective than SPPS. mdpi.com

In this approach, the protected amino acids are coupled in a stepwise manner in solution. After each coupling step, the product must be isolated and purified before proceeding to the next step. pageplace.de This can be a time-consuming process. Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in conjunction with 1-hydroxybenzotriazole (HOBt) are commonly used to facilitate the amide bond formation in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF). rsc.orgrsc.org Other reagents like propylphosphonic anhydride (B1165640) (T3P®) have also been explored as effective coupling agents in solution-phase synthesis. csic.es

Continuous-Flow Peptide Synthesizer Applications

Continuous-flow technology has emerged as a powerful tool for peptide synthesis, offering significant advantages over traditional batch methods. vapourtec.comrsc.org In a continuous-flow system, reagents are continuously pumped through a reactor containing the solid-phase resin. mt.comacs.org This approach allows for more efficient washing, reduced solvent and reagent consumption, and faster reaction times. rsc.orgresearchgate.net

Modern continuous-flow synthesizers can operate at elevated temperatures and pressures, which can accelerate the coupling and deprotection steps. rsc.orggoogle.com This can be particularly beneficial for synthesizing "difficult" sequences that are prone to aggregation. vapourtec.com Research has shown that continuous-flow SPPS can be performed with a significantly lower excess of amino acids (as low as 1.5 equivalents) while still achieving high purity and yield. researchgate.netgoogle.com Furthermore, the integration of real-time monitoring techniques, such as UV spectroscopy and near-infrared (NIR) sensors, allows for precise control and optimization of the synthesis process. vapourtec.compeptidream.comresearchgate.net

Functionalization and Modification of this compound

Once synthesized, this compound can be further modified at its N-terminus or C-terminus, or it can be incorporated into larger peptide chains to create more complex molecules with specific biological activities.

N-Terminal and C-Terminal Modifications

Modifications at the termini of this compound can significantly alter its properties. N-terminal acetylation, for example, involves the addition of an acetyl group to the free amino group of phenylalanine. This modification has been shown to protect the peptide from degradation by certain enzymes, such as aminopeptidases found in rumen microorganisms. cambridge.orgnih.govcambridge.org Studies have demonstrated that acetylated this compound is more stable and survives longer when incubated with rumen fluid compared to its unmodified counterpart. cambridge.orgnih.govcambridge.org

C-terminal modification often involves amidation, where the C-terminal carboxyl group is converted to an amide. This modification is crucial for the biological activity of many neuropeptides. nih.gov The amidation process is typically catalyzed by a sequence of enzymes, including peptidylglycine α-monooxygenase (PAM) and peptidylamidoglycolate lyase (PGL). nih.gov These enzymes recognize the C-terminal glycine residue and facilitate its conversion to an amide. nih.govnih.gov

Another C-terminal modification involves the attachment of various fatty acids, a process known as acylation. This has been explored to enhance the permeability of dipeptides like Phe-Gly across intestinal membranes. nih.gov

Table 2: Effects of Terminal Modifications on this compound

| Modification | Location | Reagent/Enzyme | Effect | Reference |

|---|---|---|---|---|

| Acetylation | N-Terminus | Acetic anhydride | Increased stability against enzymatic degradation. | cambridge.orgnih.govcambridge.org |

| Amidation | C-Terminus | Peptidylglycine α-monooxygenase (PAM), Peptidylamidoglycolate lyase (PGL) | Often required for biological activity of neuropeptides. | nih.govnih.gov |

| Acylation | N-Terminus | Butyric acid, caproic acid, octanoic acid | Enhanced intestinal membrane permeability. | nih.gov |

Incorporation into Larger Peptide Sequences

This compound often serves as a fundamental building block in the synthesis of more complex and biologically active peptides. chemimpex.comchemimpex.com Its specific sequence can be found in various larger peptides and can be crucial for their structure and function.

For instance, the Phe-Gly motif is a key component in the self-assembly of peptides and has been identified as a core recognition module in amyloid β peptide. mdpi.com This motif can be incorporated into larger sequences to induce the formation of nanostructures like fibrils and hydrogels. mdpi.com

Furthermore, this compound and its mimetics have been used as replacements in biologically active peptides to study structure-activity relationships. Enantiopure heterocyclic Phe-Gly dipeptidomimetics have been synthesized and incorporated into peptides like dermorphin (B549996) and substance P to evaluate their receptor binding affinities. acs.orgnih.gov In some cases, these pseudopeptides have shown comparable or even enhanced biological activity. acs.orgnih.gov The this compound sequence has also been included in antibody-drug conjugates (ADCs), where it can act as part of a linker between the antibody and the cytotoxic payload. bioscience.co.ukmedchemexpress.com

The synthesis of these larger peptides containing the this compound sequence is typically achieved using SPPS, often employing Fmoc chemistry. google.comnih.govnih.gov

Derivatization for Specific Research Applications

The derivatization of the this compound sequence is a key strategy for developing tools for specific research applications, particularly in the field of drug delivery and bio-conjugation. By chemically modifying the peptide, researchers can create constructs with novel properties, such as the ability to be linked to other molecules like therapeutic agents.

One significant application is in the creation of drug-linker conjugates for Antibody-Drug Conjugates (ADCs). In this context, the peptide sequence can act as a cleavable linker, connecting a cytotoxic drug to an antibody. For instance, a derivative, Exatecan-2-(aminomethoxy)acetamide-Gly-Phe-Gly-Gly, has been developed for use as a payload in ADC research. broadpharm.com This compound links Exatecan, a potent topoisomerase I inhibitor, to a peptide sequence that can be recognized and cleaved by enzymes present in cancer cells, thereby releasing the drug at the target site. Another similar conjugate, Gly-Gly-Phe-Gly-NH-O-CO-Exatecan, also functions as a drug-linker system for ADCs. medchemexpress.com

Furthermore, the core this compound sequence is part of larger peptide structures used in various research contexts. For example, N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) is a known derivative. google.com Additionally, the sequence is found within synthetic peptides designed to study enzymatic activity and stability, such as in phosphodiester-linked peptide-oligonucleotide hybrids. nih.gov In these studies, nucleopeptides like Ac-Tyr(p3' dACGT)-Ala-Phe-Gly-NH2 are synthesized to investigate the influence of the linking amino acid on their stability against enzymes like 3'-exonucleases. nih.gov

Derivatization is also essential for analytical purposes. Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC) allows for the sensitive detection and quantification of peptides and their constituent amino acids using High-Performance Liquid Chromatography (HPLC). lcms.czlcms.czthermofisher.com This technique is crucial for purity assessment and kinetic studies of synthetic peptides and their derivatives.

| Derivative/Analog | Modification/Context | Research Application | Reference(s) |

| Exatecan-2-(aminomethoxy)acetamide-Gly-Phe-Gly-Gly | Exatecan linked to a Gly-Phe-Gly-Gly peptide spacer. | Payload for Antibody-Drug Conjugate (ADC) research. | broadpharm.com |

| Gly-Gly-Phe-Gly-NH-O-CO-Exatecan | Exatecan linked to a Gly-Gly-Phe-Gly linker. | Drug-linker conjugate for preparing ADCs. | medchemexpress.com |

| Ac-Tyr(p3' dACGT)-Ala-Phe-Gly-NH2 | A nucleopeptide where a tetradeoxyribonucleotide is linked to a larger peptide containing the Phe-Gly sequence. | Study of enzymatic stability of peptide-oligonucleotide hybrids. | nih.gov |

| N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) | The N-terminus of this compound is acylated with a 3-(2-furyl)acryloyl group. | Used as a substrate for enzymes like collagenase. | google.com |

Design of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones or side chains to improve properties such as stability against enzymatic degradation and bioavailability. The this compound sequence and its close analogs, like Tyr-Gly-Gly-Phe, are fundamental templates for designing peptidomimetics, especially for targeting opioid receptors. upc.edumdpi.com

The design of peptidomimetics often begins with identifying the pharmacophore—the essential residues for biological activity. For enkephalins (Tyr-Gly-Gly-Phe-Met/Leu), the N-terminal Tyr-Gly-Gly-Phe sequence is crucial for activity. mdpi.comnih.gov Researchers then systematically replace amide bonds with isosteres that are resistant to cleavage by proteases.

A notable example involves the synthesis of Phe-Gly dipeptidomimetics where the amide bond is replaced by various isosteres, including ketomethylene, (R)- and (S)-hydroxyethylidene, and (R)- and (S)-hydroxyethylene. acs.org These modifications provide insights into the conformational and stereochemical requirements of peptide transporters like PEPT1 and PEPT2. Studies showed that the ketomethylene isostere had a comparable affinity for the rPEPT2 transporter as the natural Phe-Gly dipeptide, indicating that this modification is well-tolerated. acs.org

Another approach involves introducing non-natural amino acids or creating cyclic structures to constrain the peptide's conformation into its bioactive form. upc.edu For example, alkene and fluoroalkene dipeptide isosteres have been used to replace the Phe-Gly amide bond in a GPR54-agonistic pentapeptide. nih.gov The results indicated that the trans-amide conformer of the Phe-Gly bond was critical for bioactivity, as the derivatives with cis-peptide bond mimetics showed low activity. nih.gov

Conformational Analysis and Structural Studies of Phe Gly Gly

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the structure of peptides. By analyzing the interaction of electromagnetic radiation with Phe-Gly-Gly, researchers can deduce information about its electronic transitions, vibrational modes, and the chemical environment of individual atoms, which collectively define its conformation.

NMR spectroscopy is a powerful technique for determining the structure of peptides in solution. It provides information on through-bond and through-space atomic connectivity, allowing for a detailed reconstruction of molecular conformation.

Proton (¹H) and Carbon-13 (¹³C) NMR are used to identify the chemical environments of the hydrogen and carbon atoms within the peptide. The chemical shift of a nucleus is highly sensitive to its local electronic structure, which is influenced by the peptide's conformation.

While a complete, published dataset of assigned chemical shifts for this compound in a standard solvent was not available in the reviewed literature, data from model peptides like Ac-Gly-Gly-Xxx-Ala-NH₂ provide expected "random-coil" values. nih.gov These values serve as a baseline, and deviations from them in experimental spectra can indicate the presence of stable secondary structures. For the closely related isomer Gly-Gly-Phe, some ¹³C NMR data is available. chemicalbook.com

Table 1: Expected ¹H Chemical Shift Ranges for this compound Residues (Based on general data for amino acids in peptides) ubc.caresearchgate.netresearchgate.net

| Residue | Proton | Expected Chemical Shift (ppm) | Notes |

| Phe-1 | Amide (NH) | ~8.3 | Can be broadened by exchange; shift is temperature-dependent. |

| Alpha (αH) | ~4.6 | Shift is sensitive to backbone (φ, ψ) angles. | |

| Beta (βH₂, βH₃) | ~3.0 - 3.3 | Diastereotopic protons, often show distinct signals. | |

| Aromatic (δ, ε, ζ) | ~7.2 - 7.4 | Complex multiplet from the phenyl ring. | |

| Gly-2 | Amide (NH) | ~8.1 - 8.4 | Shift is sensitive to hydrogen bonding. |

| Alpha (αH₂, αH₃) | ~3.9 - 4.0 | Diastereotopic protons, can have distinct or overlapping signals. | |

| Gly-3 | Amide (NH) | ~8.1 - 8.4 | Shift is sensitive to hydrogen bonding. |

| Alpha (αH₂, αH₃) | ~3.9 - 4.0 | Terminal glycine (B1666218), shifts can be affected by the carboxyl group's protonation state. |

Table 2: ¹³C NMR Chemical Shift Assignments for H-Gly-Gly-Phe-OH (Data for the isomer H-Gly-Gly-Phe-OH) chemicalbook.com

| Chemical Shift (ppm) | Intensity | Assignment (Carbon Atom) |

| 178.16 | 155 | 1 (Phe Carboxyl C=O) |

| 170.74 | 218 | 2 (Gly-2 Carbonyl C=O) |

| 168.30 | 168 | 3 (Gly-1 Carbonyl C=O) |

| 138.48 | 283 | 4 (Phe Aromatic C) |

| 130.16 | 1000 | 5 (Phe Aromatic CH) |

| 129.38 | 971 | 6 (Phe Aromatic CH) |

| 127.61 | 456 | 7 (Phe Aromatic CH) |

| 56.89 | 259 | 8 (Phe Alpha-C) |

| 43.16 | 384 | 9 (Gly Alpha-C) |

Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, NOESY, and ROESY, are essential for the complete assignment of resonances and the determination of peptide conformation in solution. nih.gov

COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy) establish through-bond connectivity, helping to identify the spin systems of individual amino acid residues.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect through-space correlations between protons that are close to each other (typically <5 Å), regardless of whether they are connected by bonds. d-nb.info These correlations are critical for determining the peptide's folding pattern.

Vibrational spectroscopy probes the molecular vibrations of the peptide backbone and side chains. The frequencies of these vibrations, particularly the amide bands, are sensitive to conformation and hydrogen bonding.

A detailed study of gas-phase this compound using IR/UV double-resonance spectroscopy identified four distinct conformers populated in a supersonic jet. nih.govacs.org Their IR spectra in the N-H and O-H stretching regions (3000-4000 cm⁻¹) showed unique patterns of hydrogen bonding, allowing for the characterization of different folded structures, including the global minimum and three higher-energy local minima. nih.gov

Raman spectroscopy provides complementary vibrational information. Surface-Enhanced Raman Spectroscopy (SERS) has been used to study this compound adsorbed on silver colloidal particles. koreascience.krlinfield.edu These studies show that the peptide adsorbs onto the silver surface through both the terminal amino (NH₂) and carboxylate (COO⁻) groups. koreascience.kr The enhancement of specific vibrational bands provides information about the molecule's orientation on the surface.

Table 3: Key Vibrational Band Assignments for this compound from SERS (Data from Surface-Enhanced Raman Spectroscopy on silver colloids) koreascience.krlinfield.edu

| Wavenumber (cm⁻¹) | Assignment | Notes |

| ~1650 | Amide I (C=O stretch) | A characteristic band for the peptide backbone. |

| ~1388 | COO⁻ symmetric stretch | Strong enhancement indicates the carboxylate group is chemically bound to the silver surface. koreascience.kr |

| ~1100 | Amino group vibration | Indicates interaction of the amino group with the metal surface. koreascience.kr |

| ~1045 | C-N stretch | |

| ~1003 | Phenyl ring breathing | A strong, characteristic band for the phenylalanine residue. |

| ~620 | Phenyl ring deformation | In-plane deformation of the aromatic ring. |

UV-Vis spectroscopy measures the absorption of UV and visible light due to electronic transitions within the molecule. For peptides, the main chromophores are the peptide bonds themselves (absorbing in the far-UV, <230 nm) and the aromatic side chains of Phenylalanine, Tyrosine, and Tryptophan (absorbing in the near-UV, ~250-280 nm).

The UV spectrum of this compound is dominated by the π → π* transitions of the phenylalanine side chain. In solution, Phenylalanine typically exhibits a maximum absorption (λ_max) around 257-258 nm, with weaker vibronic bands also visible.

In the gas phase, UV spectroscopy combined with IR spectroscopy (IR/UV double resonance) has proven to be a powerful tool for conformational analysis. nih.gov In these experiments, a UV laser is tuned to an electronic transition of the phenylalanine chromophore. Since the precise energy of this transition is slightly different for each conformer, it is possible to selectively record the IR spectrum of each one. For this compound, four distinct conformers were identified and characterized using this method, demonstrating that the peptide adopts several stable folded structures in isolation. nih.govacs.org

Circular Dichroism (CD) is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is particularly sensitive to the chiral environment within a molecule and is widely used to analyze the secondary structure of proteins and peptides. semanticscholar.orgnih.gov

The CD spectrum of a peptide is typically analyzed in two regions:

Far-UV region (180-250 nm): The signals in this region arise from the peptide backbone amides. The shape and magnitude of the spectrum are characteristic of different types of secondary structures. For example, α-helices show strong negative bands around 222 nm and 208 nm and a positive band around 190 nm, whereas β-sheets exhibit a negative band around 218 nm. Random coil or disordered structures show a strong negative band below 200 nm. acs.org

Near-UV region (250-350 nm): Signals here are generated by aromatic amino acid side chains (like Phenylalanine) when they are held in a rigid, chiral conformation. utexas.edu A near-UV CD signal can therefore indicate a well-defined tertiary structure.

For a short, flexible peptide like this compound, CD spectroscopy would be used to assess the equilibrium population of secondary structures in solution. The presence of defined structures like β-turns, which are common in short peptides, would give rise to characteristic CD signals that differ from a purely random coil spectrum. Studies on related peptides containing ∆Phe (dehydrophenylalanine) and Glycine residues have used CD spectroscopy to confirm the presence of 3₁₀-helical conformations. d-nb.info While specific CD data for this compound was not available, this technique remains a principal method for investigating its solution-state secondary structure.

1H and 13C NMR Investigations

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the structural elucidation of peptides like this compound, providing information on molecular weight and fragmentation patterns that reveal its amino acid sequence and modifications. Under collision-induced dissociation (CID), protonated or deprotonated this compound ions fragment in predictable ways, primarily at the peptide bonds.

Studies on deprotonated this compound have identified characteristic product ions. For instance, fragmentation at a cone voltage of 60V yields notable ions such as a benzyl (B1604629) anion (m/z 91) and an ion at m/z 85. core.ac.uk The formation of the benzyl anion is a common feature for phenylalanine-containing peptides, while the m/z 85 ion is analogous to fragments observed in the related dipeptide Phe-Gly. core.ac.uk The ratio of these fragments can vary with collision energy, indicating competing fragmentation pathways. core.ac.uk

In the analysis of protonated this compound, investigations combining resonance-enhanced multiphoton dissociation (R-IRMPD) spectroscopy with mass spectrometry have been used to probe the conformations of ions generated in the gas phase. rsc.org This approach helps to characterize the conformational landscape and identify the dominant intramolecular interactions that control the peptide's three-dimensional structure. rsc.org

The table below summarizes some of the key fragments observed in the mass spectra of deprotonated this compound and related compounds.

| Precursor Ion | Fragment (m/z) | Proposed Identity/Origin | Source(s) |

| [this compound - H]⁻ | 91 | Benzyl anion | core.ac.uk |

| [this compound - H]⁻ | 85 | Analogous to fragment from [Phe-Gly - H]⁻ | core.ac.uk |

| [this compound - H]⁻ | 142 | a₃ - C₇H₈ | core.ac.uk |

Near-Edge X-Ray Absorption Fine-Structure (NEXAFS) Spectra

Near-Edge X-Ray Absorption Fine-Structure (NEXAFS) spectroscopy is a powerful synchrotron-based technique used to probe the electronic structure of molecules. By exciting core-level electrons (like those in the carbon, nitrogen, and oxygen K-edges) to unoccupied molecular orbitals, NEXAFS provides detailed information about chemical bonding, orientation, and local conformation. mdpi.comnih.gov

While direct NEXAFS studies on the tripeptide this compound are not prominently available in the literature, extensive research on the closely related dipeptides Phe-Gly and Gly-Phe offers significant insight into the methodology and expected findings. mdpi.comnih.govresearchgate.net In these studies, total-ion-yield (TIY) NEXAFS spectra are measured and compared with spectra calculated using time-dependent density functional theory (TD-DFT). mdpi.comresearchgate.net This comparison allows for the assignment of spectral features to specific electronic transitions, such as C 1s → π* transitions within the phenyl ring or the peptide bond's carbonyl group. mdpi.com

Key findings from NEXAFS analysis of similar peptides include:

Site-Specific Excitation: The technique can selectively excite electrons at different atomic sites, revealing how electronic structure varies across the molecule. nih.gov

Conformational Sensitivity: The spectra show subtle but distinct differences that can be correlated with the peptide's conformation and the local environment of the absorbing atom. mdpi.com

Specific Dissociation: By analyzing the mass spectra of fragmentation products at different excitation energies, researchers can identify specific dissociation pathways. nih.govdigitellinc.com For instance, resonant excitations that populate antibonding orbitals (π*) along a peptide bond can lead to a high probability of that specific bond cleaving. researchgate.net

For this compound, a NEXAFS study would be expected to reveal distinct peaks in the carbon K-edge spectrum corresponding to excitations in the phenyl ring, the α-carbons, and the two peptide carbonyl groups, providing a detailed map of its unoccupied molecular orbitals.

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for interpreting experimental data and exploring the full conformational space of flexible molecules like this compound. These theoretical approaches range from high-accuracy quantum chemical calculations on isolated molecules to simulations of their dynamic behavior in solution.

Quantum Chemical Calculations

Quantum chemical calculations are used to predict the geometries, relative energies, and spectroscopic properties of different this compound conformers. These methods provide a foundational understanding of the intrinsic stability of various folded and extended structures, which are primarily stabilized by intramolecular hydrogen bonds and dispersion interactions between the phenyl ring and the peptide backbone. cuni.czresearchgate.net Experimental studies have identified four distinct conformational structures of this compound in the gas phase, and quantum chemical calculations have been essential in assigning their specific geometries and vibrational spectra. sigmaaldrich.com

Ab initio (from first principles) calculations are among the most accurate theoretical methods for studying peptides. Methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are used to create benchmark databases of geometries and relative energies for small peptides, including this compound. cuni.cz

These high-level calculations are crucial for several reasons:

They provide a "gold standard" against which less computationally expensive methods, like DFT, can be compared. cuni.cz

They accurately capture weak non-covalent interactions, such as dispersion forces, which are critical for the stability of folded peptide conformations. cuni.czresearchgate.net

They can resolve very small energy differences between multiple low-energy conformers that exist within a narrow energy range. cuni.cz

A benchmark study on this compound (FGG) involved optimizing structures at the MP2/cc-pVDZ level and then performing higher-level energy calculations (MP2/cc-pVTZ) to rank the stability of the conformers. cuni.cz Such calculations confirmed that the potential energy surface of this compound is characterized by numerous local minima, highlighting its conformational complexity. sigmaaldrich.comresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of this compound, typically in an explicit solvent like water. sigmaaldrich.com By simulating the motions of atoms over time (from nanoseconds to microseconds), MD provides insights into the peptide's folding process, structural stability, and the equilibrium between different conformations under physiologically relevant conditions. longdom.orgscispace.com

MD simulations performed on the related isomer Gly-Phe-Gly have shown that the tripeptide can adopt several types of ordered secondary structures, including:

β-like extended strands

Polyproline II (pP-II) helices

Helical structures

Classic and inverse γ-turns csic.es

These simulations help to bridge the gap between the static, gas-phase structures identified by spectroscopy and the dynamic ensemble of conformations that exist in solution. csic.es For this compound, MD simulations are essential for understanding how interactions with water molecules influence its conformational preferences and the stability of its intramolecular hydrogen bonds. sigmaaldrich.com

Energy Minimization Calculations

Energy minimization is a computational technique used to find the lowest energy (most stable) structure for a given starting conformation. It is often used to refine structures from experiments or other computational methods. For this compound, energy minimization calculations have been instrumental in identifying the stable conformers observed in spectroscopic experiments. researchgate.net

In one study, four distinct low-energy conformations were located and their structures optimized. researchgate.net The calculated vibrational frequencies of these minimized structures were then compared with experimental IR spectra to achieve a definitive assignment. researchgate.net This work highlighted the importance of accurately treating both hydrogen bonding and weaker dispersion forces. One of the four stable conformers was found to be stabilized primarily by dispersive interactions between the phenyl side chain and the peptide backbone, a feature that is challenging to capture computationally but is critical for describing the peptide's folded landscape. researchgate.net

The table below describes the four lowest-energy conformers of this compound identified through a combination of spectroscopy and computational energy minimization.

| Conformer | Key Stabilizing Interactions | Source |

| Conformer A | Hydrogen bonding | researchgate.net |

| Conformer B | Dispersion forces between phenyl ring and backbone | researchgate.net |

| Conformer C | Hydrogen bonding | researchgate.net |

| Conformer D | Hydrogen bonding | researchgate.net |

Molecular Docking Mechanisms

Molecular docking simulations are computational methods used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound and related peptides, these studies provide insight into the specific interactions that stabilize the peptide within the binding pocket of a biological target, such as a receptor or enzyme.

While specific docking studies focused solely on the simple this compound tripeptide are limited, research on closely related or larger peptides incorporating this sequence reveals key interaction mechanisms. For instance, a study on chimeric peptides targeting the nociceptin/orphanin FQ (NOP) receptor analyzed the binding of a ligand containing a this compound-Phe sequence. Docking simulations proposed that this N-terminal tetrapeptide penetrates deep into the receptor's binding pocket in a straight conformation, with the N-terminal amine forming a critical charge interaction with an aspartate residue (Asp130) in the receptor. mdpi.com

Similarly, investigations into peptides like Phe-Asp-Gly-Asp-Phe (FDGDF) docking with the superoxide (B77818) dismutase (SOD) enzyme highlight the types of interactions that can be expected. These studies revealed that the peptide could alter the enzyme's secondary structure to enhance its activity. nih.gov The interactions stabilizing the complex include hydrogen bonds and π-stacking, demonstrating how the phenylalanine residue can participate in binding. researchgate.net Docking simulations of various Gly-Phe analogs with the enzyme Cathepsin C have also been used to understand ligand-enzyme interactions and to design potential inhibitors. researchgate.net

These studies collectively indicate that the this compound motif can engage in a variety of interactions within a binding site, driven by both its backbone and the phenylalanine side chain.

| Peptide Sequence | Target Protein | Key Interactions Observed | Reference |

|---|---|---|---|

| This compound-Phe (in a chimeric peptide) | NOP Receptor | Deep penetration into binding pocket, charge interaction between N-terminus and Asp130. | mdpi.com |

| Phe-Asp-Gly-Asp-Phe (FDGDF) | Superoxide Dismutase (SOD) | Hydrogen bonding, π-stacking interactions. | nih.govresearchgate.net |

| Cyclo(Arg-Gly-Asp-D-Phe-Val) | αvβ3 Integrin | High binding affinity (-10.5 kcal/mol) indicating strong inhibitory potential. | dergipark.org.tr |

Intramolecular Interactions and Conformational Landscapes

The inherent flexibility of the peptide backbone, particularly with the achiral glycine residues, allows this compound to explore a wide conformational space. The specific, stable three-dimensional structures it adopts are the result of a delicate balance of competing intramolecular interactions.

Intramolecular hydrogen bonds are a primary driving force in the folding of peptides into defined secondary structures. In this compound, the peptide backbone's amide (N-H) and carbonyl (C=O) groups are the primary donors and acceptors for these bonds.

Spectroscopic studies on the protected tripeptide Ac-Phe-Gly-Gly-NH2 in the gas phase have provided direct evidence for an extensive intramolecular hydrogen-bonding network. mpg.de Infrared spectroscopy revealed the presence of at least five distinct conformers populated in a jet-cooled expansion. mpg.de These conformers exhibit different hydrogen bonding patterns, as indicated by their unique spectral signatures in the amide N-H stretching region. mpg.de

Conformers A1-A4: These structures are characterized by IR bands that suggest the presence of at least two strong C7 hydrogen bonds, forming what is known as a double γ-fold structure. mpg.de

Conformer B: This conformer, which is the most abundant, shows a radically different IR pattern. This pattern is a signature of a C10 hydrogen bond, which is characteristic of a β-turn structure. mpg.de

Further computational studies on protonated this compound have shown that the dominant intramolecular interaction occurs between the N- and C-termini, reinforcing the importance of hydrogen bonding in stabilizing folded conformations. rsc.org The ability of this compound to form these networks is fundamental to its adoption of ordered structures like turns and helices. mpg.de

| Conformer | Postulated H-Bonding Pattern | Key Structural Feature | Reference |

|---|---|---|---|

| A1-A4 | Two C7 H-bonds | Double γ-fold | mpg.de |

| B | One C10 H-bond | β-turn | mpg.de |

A cation-π interaction is a noncovalent force between a cation and the electron-rich face of an aromatic π system. In peptides containing phenylalanine, this interaction can occur between the positively charged N-terminal ammonium (B1175870) group (or a protonated side chain) and the phenyl ring of the Phe residue. This interaction is known to be a significant stabilizing force in many biological systems, such as the binding of neurotransmitters to their receptors. uq.edu.aunih.govnih.gov

The peptide bond (C-N) has partial double-bond character, which restricts free rotation and leads to the existence of cis and trans isomers. While the trans conformation is sterically favored for most peptide bonds, the energy barrier for isomerization is low enough that both conformers can exist in equilibrium.

The functional difference between these isomers can be significant. In an enzyme kinetic study using 3-(2-furylacryloyl)-L-Phe-Gly-Gly as a substrate for angiotensin I-converting enzyme (ACE), it was found that the trans conformer of a related inhibitor was a potent inhibitor, while the cis conformer had very low inhibitory activity. nih.gov This demonstrates that the specific geometry of the peptide backbone is critical for molecular recognition and biological function. nih.gov

Studies on related peptides have further explored this phenomenon. For example, in Leu-enkephalin analogues where glycine residues were chemically modified, NMR spectroscopy detected significant populations of both cis and trans rotamers for the Tyr-Gly and Gly-Gly peptide bonds, showing that the equilibrium can be influenced by the local chemical environment. rsc.org

The β-turn is a compact, folded structure that reverses the direction of the peptide chain. It is stabilized by a characteristic intramolecular hydrogen bond and is a common feature in proteins and bioactive peptides. The sequence Phe-Gly is known to be a strong promoter of β-turn formation.

Compelling spectroscopic evidence has shown that the most stable conformation of Ac-Phe-Gly-Gly-NH2 in the gas phase is a structure containing successive β-turns. mpg.de The analysis identified this structure as a double β-turn, specifically a type II(a) turn followed by a type I' β-turn. mpg.de This conformation is stabilized by a C10 hydrogen bond, consistent with the IR spectrum of the most abundant conformer (Conformer B). mpg.de The presence of the central glycine residue, with its conformational flexibility, is thought to strongly favor the formation of the type II β-turn. mpg.de Other studies on tripeptides containing a Phe residue also support the high propensity of these sequences to adopt β-turn conformations. nih.gov

While β-turns are the dominant ordered structure, helical conformations have also been considered. Theoretical calculations for Ac-Phe-Gly-Gly-NH2 suggest that nascent 310-helical conformations are less stable than the double β-turn structure. mpg.de However, other work has shown that a Gly-Phe-Gly sequence can be used as part of a template to successfully assemble stable, triple-helical peptide structures that mimic native collagen. nih.gov This indicates that while isolated this compound may prefer a turn, it can be incorporated into and support a helical structure within a larger molecular architecture. nih.gov

Applications in Advanced Research and Development

Peptide-Based Drug Design and Therapeutics

The structure of Phe-Gly-Gly makes it a candidate for various strategies in peptide-based drug design. Peptides are explored for therapeutic uses due to their high specificity and potency.

Prodrug Design Strategies

Antibody-Drug Conjugate (ADC) Linkers

Antibody-drug conjugates (ADCs) are a class of targeted therapy designed to deliver cytotoxic agents specifically to cancer cells. These conjugates consist of an antibody linked to a potent drug via a chemical linker. These linkers are critical for the stability and efficacy of the ADC. Often, peptide sequences that can be cleaved by enzymes present in tumor cells, such as cathepsins, are used as linkers. medchemexpress.com While similar tetrapeptide sequences like Gly-Gly-Phe-Gly (GGFG) are well-documented as protease-cleavable linkers in approved and investigational ADCs, there is no specific information in the surveyed literature indicating the use of the this compound sequence for this purpose. medchemexpress.combroadpharm.commedchemexpress.combiocat.com

Therapeutic Agent Development

This compound itself, or derivatives thereof, can act as substrates or inhibitors for enzymes, forming the basis for therapeutic agent development. A notable example is N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) , a synthetic derivative. FAPGG serves as a specific chromogenic substrate for the Angiotensin-Converting Enzyme (ACE). medchemexpress.commedchemexpress.comscientificlabs.co.uksigmaaldrich.com

ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a major strategy for treating hypertension. In laboratory settings, FAPGG is used in assays to screen for potential ACE inhibitors. medchemexpress.commedchemexpress.com The enzyme hydrolyzes FAPGG, and the rate of this reaction can be monitored spectrophotometrically. medchemexpress.comscientificlabs.co.uk A decrease in the rate of FAPGG hydrolysis in the presence of a test compound indicates that the compound is an inhibitor of ACE. medchemexpress.com

Table 1: Research Findings on N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG)

| Parameter | Finding | Source(s) |

|---|---|---|

| Function | Chromogenic substrate for Angiotensin-Converting Enzyme (ACE) | medchemexpress.comscientificlabs.co.uksigmaaldrich.combiocompare.com |

| Application | Used in assays for quantitative detection of ACE activity and screening of ACE inhibitors | medchemexpress.commedchemexpress.com |

| Mechanism | Competitively binds to the active site of ACE and is hydrolyzed | medchemexpress.commedchemexpress.com |

| Kinetic Constant (Ki) | 2.546 x 10-4 M | medchemexpress.commedchemexpress.com |

Biosensing and Electroanalytical Applications

Peptides are increasingly used in the development of biosensors due to their specific recognition capabilities. They can be integrated into electrochemical devices to detect biomarkers or other analytes. acs.orgsciforum.netsciforum.net Research in this area has explored using various peptides modified with redox-active moieties like ferrocene (B1249389) to create sensitive electroanalytical interfaces. acs.orgsciforum.net Studies have compared peptides with different amino acid compositions (e.g., containing Glycine (B1666218), Phenylalanine, or Serine) to optimize sensor performance. acs.orgsciforum.net However, based on the available scientific literature, there are no specific studies reporting the use of the this compound sequence in the development of biosensors or for electroanalytical applications.

Research on Neurotransmitter Function

Peptides play crucial roles in the nervous system as neurotransmitters or neuromodulators. Endogenous opioid peptides, such as enkephalins, contain a Tyr-Gly-Gly-Phe sequence and are involved in pain modulation. nih.govmedchemexpress.com The broader family of dipeptides and tripeptides are studied for their potential roles as neurotransmitters or hormones. ontosight.ai For instance, the dipeptide Phe-Gly is suggested to have potential biological roles, including acting as a neurotransmitter. ontosight.ai In a broader context, the related tetrapeptide H-Phe-Gly-Phe-Gly-OH is utilized in research related to neurotransmitter function, aiding in the understanding of neurological disorders. chemimpex.com However, specific research focusing on the direct role or application of the this compound tripeptide in neurotransmitter function has not been identified in the reviewed sources.

Material Science: Peptide and Protein Fibres

Self-assembling peptides are of great interest in material science for creating novel biomaterials, such as nanofibers and hydrogels. The self-assembly process is often driven by non-covalent interactions like hydrogen bonding and π-π stacking between aromatic residues. nih.govfrontiersin.org Research has shown that peptides containing phenylalanine, such as diphenylalanine (Phe-Phe), are particularly effective at forming well-ordered nanostructures. nih.govmdpi.com Furthermore, N-terminus protected dipeptides like Fmoc-Phe-Gly have been successfully electrospun into long fibers, with π-π stacking and hydrogen bonding being the key driving forces for fiber formation. nih.gov While these findings highlight the importance of the phenylalanine and glycine residues in the formation of peptide-based materials, specific studies on the self-assembly or fiber-forming capabilities of the this compound tripeptide are not described in the available literature.

De Novo Design of Helical Bundles

The tripeptide Phenylalanyl-glycyl-glycine (this compound) has emerged as a critical component in the advanced research and development of biomaterials, specifically in the strategic construction of complex protein architectures like helical bundles. Its application, however, is not typically as an integral part of the helical sequence itself, but rather as a highly specific recognition motif for supramolecular assembly. This approach leverages non-covalent host-guest chemistry to guide the organization of pre-designed protein units into larger, functional structures.

The primary role of the this compound (FGG) sequence is as a high-affinity guest for the macrocyclic host molecule, cucurbit nih.govuril (CB nih.gov). nih.gov This host-guest system provides a powerful and precise tool for inducing the dimerization and polymerization of proteins in a controlled manner. researchgate.netnih.gov In this strategy, helical bundle proteins are first designed and produced independently, often using established principles of hydrophobic and polar amino acid patterning to ensure they fold into stable structures. nih.gov Subsequently, a short this compound tag is genetically fused to an accessible location on the protein's surface, such as the N-terminus. researchgate.net

The addition of cucurbit nih.govuril then acts as a "supramolecular glue." The CB nih.gov macrocycle can simultaneously encapsulate two this compound tags within its hydrophobic cavity, bringing the attached protein monomers together to form a dimer or, in the case of dimeric proteins, a tetramer. nih.govresearchgate.net This method allows for the construction of well-defined, higher-order protein assemblies with programmable orientation and spacing. researchgate.net

Detailed Research Findings

The efficacy of the CB nih.gov-FGG system is rooted in its exceptionally high binding affinity and specificity. The interaction is remarkably strong, with a ternary association constant (Kter) for the [FGG]₂•CB nih.gov complex on the order of 10¹¹ M⁻². researchgate.net Structural studies have elucidated the basis for this strong and selective recognition. X-ray crystallography of the complex reveals that the two phenylalanine side chains from the FGG tags are oriented in a parallel, face-to-face arrangement inside the CB nih.gov cavity, engaging in stabilizing π-π stacking interactions. nih.gov Additional stability is conferred by ion-dipole interactions between the protonated N-terminal ammonium (B1175870) group of each peptide and the electronegative carbonyl portals of the CB nih.gov host. nih.gov

This technique has been successfully employed to create various nanostructures. For instance, researchers have engineered homodimeric helical bundle proteins with N-terminal FGG tags. Upon the addition of CB nih.gov, these units polymerize into supramolecular nanowires. nih.gov This strategy combines the intrinsic folding properties of the de novo designed protein with the powerful, directed assembly mediated by the host-guest interaction.

The modularity of this system is a key advantage. By designing different helical bundle proteins and strategically placing the FGG tag, a variety of architectures can be assembled. The binding is also reversible, allowing for dynamic control over the assembly and disassembly of the nanostructures. nih.gov

Below is a table summarizing the thermodynamic parameters for the binding of this compound (referred to as PheGly₂) to Cucurbit nih.govuril (CB nih.gov), illustrating the energetics of this key interaction.

| Guest Peptide | Host | K₁ (M⁻¹) | K₂ (M⁻¹) | Kter (M⁻²) | ΔH⁰₁ (kcal/mol) | ΔH⁰₂ (kcal/mol) | Binding Cooperativity |

| This compound | CB nih.gov | (4.2 ± 1.2) x 10⁵ | (2.0 ± 0.6) x 10⁵ | (8.4 ± 3.4) x 10¹⁰ | -8.0 ± 0.1 | -6.8 ± 0.1 | Non-cooperative |

This supramolecular approach represents a sophisticated fusion of protein design and host-guest chemistry, enabling the construction of intricate helical bundle assemblies that would be difficult to achieve through peptide sequence design alone.

Future Directions and Emerging Research Areas

Exploration of Complex Biological Systems

While much of the research on Phe-gly-gly has been conducted in simplified or isolated systems, a significant future direction involves elucidating its behavior within the intricate environment of living organisms. The study of related dipeptides, such as Phe-Gly, has shown potential in preventing the thermally induced aggregation of proteins like cytochrome c, a process implicated in various diseases. nih.gov Future investigations are anticipated to explore whether this compound exhibits similar or enhanced anti-aggregation properties within cellular models of protein-misfolding disorders.

Furthermore, the known interaction of modified this compound with Angiotensin-Converting Enzyme (ACE) opens avenues for exploring its role and the role of its metabolites within the broader context of the renin-angiotensin system, a critical regulator of blood pressure and cardiovascular function. scbt.come3s-conferences.org Understanding how this tripeptide is processed, transported, and where it localizes within complex biological milieu will be crucial for harnessing its therapeutic or diagnostic potential.

Advanced Computational and Experimental Integration

The synergy between computational modeling and experimental analysis has been pivotal in understanding the conformational landscape of this compound. Future research will undoubtedly deepen this integration, employing more powerful computational tools and novel spectroscopic techniques to map the peptide's dynamic behavior in various environments.

Gas-phase studies using IR/UV double-resonance spectroscopy have successfully identified multiple stable conformations of the tripeptide. nih.gov These experimental findings have been rationalized through high-level ab initio quantum chemical calculations, which revealed that London dispersion forces between the phenyl ring and the peptide bonds are crucial for stabilizing the molecule's global minimum energy structure. nih.gov Such studies have highlighted the shortcomings of less sophisticated computational methods and emphasized the need for accurate, correlated treatments to properly describe these non-covalent interactions. nih.govresearchgate.net

Classical molecular dynamics (MD) simulations performed on the zwitterionic form of Gly-Phe-Gly (a structural isomer) in explicit water suggest a dynamic equilibrium between various structures, including β-like, polyproline II (pP-II), and turn-like conformations. csic.es Similar advanced simulations for this compound will be essential to predict its conformational preferences in aqueous solution, providing insights into the structures that are most likely to be biologically active. The integration of these computational predictions with experimental data from techniques like NMR and Raman spectroscopy will allow for a more complete and accurate picture of the peptide's behavior. csic.es

| Technique/Method | System Studied | Key Findings | Reference |

|---|---|---|---|

| IR/UV Double-Resonance Spectroscopy & Ab Initio Calculations | This compound (gas phase) | Identified four distinct conformational structures. The global minimum is stabilized by intramolecular hydrogen bonds and significant London dispersion forces. | nih.gov |

| Double-Resonance Spectroscopy & Computational Chemistry | This compound | Revealed that stacking interactions are difficult to treat computationally; over 1000 energy minima may exist for the tripeptide. | researchgate.net |

| Raman Spectroscopy & Density Functional Theory (DFT) | Gly-Phe-Gly (aqueous solution) | MD simulations indicated a coexistence of β-like (major population), pP-II, and turn structures. | csic.es |

| 1H NMR, MD Simulations, & DSC | Phe-Gly (dipeptide) + Cytochrome c | The dipeptide Phe-Gly prevents thermally induced aggregation of cytochrome c by interacting with specific residues (Gly45, Phe46). | nih.gov |

Development of Novel Biotechnological Applications

The unique chemical structure of this compound and its derivatives makes it a candidate for several novel biotechnological applications, extending beyond its use in basic research.

A primary and well-established application is the use of a modified form, N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG), as a chromogenic substrate for assaying Angiotensin-Converting Enzyme (ACE) activity. scbt.comcymitquimica.comchemicalbook.com The enzymatic cleavage of this substrate by ACE can be monitored continuously via spectrophotometry, making it a valuable tool in clinical diagnostics and for screening potential ACE inhibitor drugs. e3s-conferences.orgchemicalbook.com

Emerging research points towards the use of small peptides as functional components in more complex systems. For instance, the related tripeptide Gly-Gly-Phe is used as a cleavable linker in the design of antibody-drug conjugates (ADCs) for targeted cancer therapy. This suggests a potential application for this compound, where its sequence could be tailored for recognition by specific proteases present in a target tissue, enabling the controlled release of a conjugated therapeutic agent. Similarly, peptides containing phenylalanine are used to functionalize biomaterials and scaffolds in tissue engineering, where the aromatic side chain can engage in hydrophobic interactions to immobilize proteins or other molecules.

| Application Area | Specific Use | Status/Potential | Reference |

|---|---|---|---|

| Enzyme Assays | Substrate (as FAPGG) for Angiotensin-Converting Enzyme (ACE). | Established | scbt.comcymitquimica.comchemicalbook.com |

| Drug Delivery | Potential as a protease-cleavable linker in Antibody-Drug Conjugates (ADCs). | Emerging/Potential | medchemexpress.com |

| Drug Development | Serves as a building block or model compound for peptide-based therapeutics. | Emerging | cymitquimica.comchemimpex.com |

| Biomaterials | Potential for functionalizing surfaces and scaffolds for tissue engineering. | Potential |

Elucidation of Detailed Structure-Function Relationships

A fundamental area of ongoing research is the precise mapping of the relationship between the three-dimensional structure of this compound and its biological or chemical function. High-resolution structural data provides the basis for understanding its interactions and for the rational design of new molecules.

X-ray crystallography has provided a detailed picture of L-phenylalanyl-glycyl-glycine in the solid state. nih.govscilit.com The study revealed that the molecule exists as a zwitterion, with a protonated N-terminus and an ionized C-terminus. The peptide backbone is folded, and both peptide bonds adopt a trans configuration. nih.gov The precise conformation is defined by a specific set of torsion angles along the backbone and for the phenylalanine sidechain. This defined, folded structure is critical for its ability to fit into the active sites of enzymes, as seen in its role as a substrate for ACE.

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₇N₃O₄ | Defines the elemental composition of the tripeptide. | nih.gov |

| Crystal System | Orthorhombic | Describes the symmetry and unit cell of the crystal lattice. | nih.gov |

| Space Group | P2(1)2(1)2(1) | ||

| Molecular State | Zwitterion | The N-terminus is protonated (NH₃⁺) and the C-terminus is deprotonated (COO⁻), which influences electrostatic interactions. | nih.gov |

| Peptide Bond Config. | trans | Both peptide bonds (Phe-Gly and Gly-Gly) are in the lower-energy trans configuration. | nih.gov |

| Backbone Torsion Angle (ψ₁) | 116.2° | These angles define the specific folded conformation of the peptide backbone in the crystal structure. | nih.gov |

| Backbone Torsion Angle (φ₂) | -89.7° | ||

| Backbone Torsion Angle (ψ₂) | -28.9° | ||

| Backbone Torsion Angle (φ₃) | 134.9° |

Q & A

Q. How can researchers ensure data transparency when publishing conflicting results on this compound’s biochemical activity?

- Methodological Answer : Share raw datasets (HPLC chromatograms, NMR spectra) in supplementary materials. Use platforms like Zenodo for FAIR (Findable, Accessible, Interoperable, Reusable) data. Clearly document experimental variables (e.g., lot numbers of reagents, instrument calibration dates) to enable third-party validation .

Tables of Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.